Methyl 3-hydroxy-4-methylpentanoate
Overview
Description
“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It is also known as the methyl ester of 3-Hydroxy-4-methylpentanoic acid . It has a molecular formula of C7H14O3 .
Synthesis Analysis
“Methyl 3-Hydroxy-4-methylpentanoate” is synthesized from 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Molecular Structure Analysis
The molecular structure of “Methyl 3-Hydroxy-4-methylpentanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 146.184 Da .Chemical Reactions Analysis
“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Scientific Research Applications
Directed Homogeneous Hydrogenation
Methyl 3-hydroxy-4-methylpentanoate has been studied in the context of directed homogeneous hydrogenation, demonstrating its potential in producing various chemical products. This process involves the use of metal-catalyzed reactions, particularly with rhodium, to achieve selective hydrogenation. The study highlights its role in creating intermediates like methyl 3-hydroxy-2-methylenepentanoate and byproducts such as S-(−)-methyl 3-hydroxy-2-methylenepentanoate (Brown, Evans, & James, 2003).
Renewable γ-Valerolactone Conversion
Research on the conversion of renewable γ-valerolactone to acyclic biobased products, such as 4-hydroxy-methylpentanoate and 4-methoxy-methylpentanoate, reveals the potential of methyl 3-hydroxy-4-methylpentanoate in sustainable chemistry. This process, involving dimethylcarbonate in acid conditions, emphasizes greener chemical technologies and has been implemented in continuous flow (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Organoleptic Properties in Perfumery
The compound's organoleptic properties, particularly in the context of perfumery, have been explored. Methyl 3-hydroxy-4-methylpentanoate contributes distinct organoleptic characteristics, including walnut, fruity, and camphoraceous notes, which are valuable in the creation of new perfumery ingredients (Snowden, Grenno, & Vial, 2005).
Allylindation in Aqueous Media
This compound plays a crucial role in allylindation reactions in aqueous media, showcasing its utility in creating methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Bennett & Paquette, 2003).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 3-Hydroxy-4,4-dimethylpentanoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 3-hydroxy-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUDWDUEXPJHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336984 | |
Record name | Methyl 3-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-methylpentanoate | |
CAS RN |
65596-31-8 | |
Record name | Methyl 3-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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